Shi-Yu MPAA Ligand
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Overview
Description
The Shi-Yu MPAA Ligand is a monoprotected α-amino acid that serves as an effective chiral ligand in various asymmetric palladium-catalyzed reactions. It is particularly known for its role in enantioselective C-H activation, which is crucial for the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the Shi-Yu MPAA Ligand typically involves the reaction of a nucleophilic amino acid with a highly electrophilic acyl chloride. This reaction results in the formation of a new amide bond. The process takes advantage of the weak coordination of amides and carboxylates with palladium complexes, allowing the reaction to proceed with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for the this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the process is facilitated by the availability of amino acids and acyl chlorides, which are common reagents in organic synthesis .
Chemical Reactions Analysis
Types of Reactions
The Shi-Yu MPAA Ligand primarily undergoes enantioselective C-H activation reactions. These reactions include:
Reduction: Involving the removal of oxygen or the addition of hydrogen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium complexes and organoboron reagents. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high enantioselectivity and yield .
Major Products
The major products formed from these reactions are enantioenriched organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic compounds .
Scientific Research Applications
The Shi-Yu MPAA Ligand has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral molecules through enantioselective C-H activation.
Biology: Facilitates the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Plays a role in the development of new pharmaceuticals by enabling the synthesis of enantioenriched drug candidates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The Shi-Yu MPAA Ligand exerts its effects through the formation of a stable palladium complex. This complex facilitates the enantioselective activation of C-H bonds by promoting the cleavage of the C-H bond and the simultaneous formation of a metal-carbon bond. The ligand’s unique structure allows it to stabilize the palladium complex, thereby enhancing the reaction’s enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- Wasa-Yu MPAA Ligand
- Yu Fluorination Ligand
- Wang-Yu non-directed C-H functionalization ligand
Uniqueness
The Shi-Yu MPAA Ligand is unique due to its high enantioselectivity and its ability to facilitate a wide range of C-H activation reactions. Its structure allows for the formation of stable palladium complexes, which are crucial for the success of these reactions .
Properties
Molecular Formula |
C17H31NO4 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)/t12-,13+,14+,15-/m1/s1 |
InChI Key |
JDNKQMWGCKCHBF-CBBWQLFWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)N[C@@H](CC(C)C)C(=O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C |
Origin of Product |
United States |
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